Technical Guide: Safety & Toxicity Profile of 1,2-Difluoro-4-isocyanato-5-nitrobenzene
Technical Guide: Safety & Toxicity Profile of 1,2-Difluoro-4-isocyanato-5-nitrobenzene
CAS Number: 1249838-16-1 Formula: C₇H₂F₂N₂O₃ Molecular Weight: 200.10 g/mol [1]
Executive Summary & Chemical Identity
1,2-Difluoro-4-isocyanato-5-nitrobenzene is a highly reactive, electrophilic intermediate used primarily in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.[1] Its structure combines three distinct hazard-modulating motifs:
-
Isocyanate (-NCO): confers respiratory sensitization and acute inhalation toxicity risks.[2]
-
Nitro (-NO₂): enhances lipophilicity and skin absorption; potential for methemoglobinemia upon metabolism.
-
Difluoro substitution: increases the electrophilicity of the isocyanate carbon, making it more reactive toward biological nucleophiles (DNA, proteins) and moisture than non-fluorinated analogues.
Critical Hazard Alert: This compound is a lachrymator and a potent respiratory sensitizer . It must be handled under strict moisture-free conditions (Schlenk or Glovebox techniques) to prevent the release of CO₂ and toxic aniline byproducts.
Physicochemical Properties (Estimated)
| Property | Value / Description | Note |
| Physical State | Solid (low melting) or Liquid | Depending on purity/temperature. |
| Boiling Point | ~280–300°C (Predicted) | Decomposes before boiling at atm pressure. |
| Reactivity | High | Reacts violently with alcohols, amines, acids, and bases. |
| Hydrolysis | Rapid | Reacts with moisture to form 4,5-difluoro-2-nitroaniline and CO₂. |
Hazard Identification (GHS Classification)
Note: As a specialized intermediate, specific regulatory GHS data may be sparse. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated nitro-isocyanates.
Core GHS Hazards
| Hazard Class | Category | H-Statement | Mechanism of Toxicity |
| Acute Tox.[3][4] (Inhal) | Cat 2 | H330: Fatal if inhaled | Isocyanate group acylates alveolar proteins; causes chemical pneumonitis. |
| Resp. Sens. | Cat 1 | H334: Allergy/Asthma symptoms | Haptenization of airway proteins leading to IgE-mediated immune response. |
| Skin Irrit. | Cat 2 | H315: Causes skin irritation | Direct alkylation of keratinocytes. |
| Eye Dam. | Cat 1 | H318: Causes serious eye damage | Corrosive to corneal tissue due to rapid hydrolysis on moist surfaces. |
| STOT SE | Cat 3 | H335: Respiratory irritation | Irritation of upper respiratory tract mucosa. |
The "Electronic Effect" on Toxicity
The presence of electron-withdrawing groups (Nitro and Fluoro) on the benzene ring significantly alters the safety profile compared to standard Phenyl Isocyanate:
-
Increased Electrophilicity: The -NO₂ and -F groups pull electron density away from the ring, making the isocyanate carbon highly positive ($ \delta+ $).
-
Consequence: The reaction rate with biological nucleophiles (e.g., -NH₂ groups in lysine, -SH groups in cysteine) is accelerated. This implies a lower threshold for sensitization and faster onset of chemical burns .
Toxicity Profile & Mechanism of Action
Respiratory Sensitization (The Critical Risk)
Isocyanates are the leading chemical cause of occupational asthma. The mechanism involves the "Hapten Hypothesis":
-
Exposure: Inhalation of vapor or aerosol.[5]
-
Conjugation: The isocyanate moiety reacts with endogenous proteins (e.g., Albumin, Tubulin) in the airway lining fluid.
-
Immune Recognition: The protein-isocyanate conjugate is recognized as "non-self" (hapten-carrier complex).
-
Sensitization: The immune system generates specific IgE or IgG antibodies.
-
Re-exposure: Even trace amounts trigger a massive inflammatory response (bronchospasm, edema).
Hydrolysis & Metabolic Toxicity
Upon contact with mucous membranes or intracellular water, the compound hydrolyzes. This is a dual-threat event:
-
Threat A: Release of CO₂, which can cause pressure buildup in sealed waste containers.
-
Threat B: Formation of 4,5-difluoro-2-nitroaniline . Nitroanilines are associated with methemoglobinemia (oxidation of hemoglobin, reducing oxygen transport) and potential genotoxicity.
Visualization: Hydrolysis Pathway
The following diagram illustrates the chemical fate of the compound upon moisture contact.
Figure 1: Hydrolysis pathway demonstrating the conversion of the isocyanate to a toxic aniline derivative and gas.
Handling & Storage Protocols
Engineering Controls
-
Primary Containment: Handle only in a certified Chemical Fume Hood or Glovebox.
-
Atmosphere: Store and transfer under inert gas (Nitrogen or Argon).
-
Vessel Venting: Never store hydrolysis-prone mixtures in sealed glass vessels; CO₂ evolution can cause shrapnel explosions.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Respiratory | PAPR or Full-Face Respirator with OV/N95 cartridges | Isocyanates have poor warning properties (odor threshold > PEL). |
| Hands | Laminate Film (Silver Shield) or Double Nitrile (change immediately upon splash) | Standard latex is permeable to nitro-aromatics. |
| Eyes | Chemical Goggles + Face Shield | Vapor is lachrymatory; liquid causes severe damage. |
| Skin | Tyvek® Lab Coat or Apron | Prevent dermal absorption of the nitro-aromatic moiety. |
Decontamination Solution (The "Decon Mix")
Do not use water alone (reaction is too slow and releases gas). Use a validated quenching solution to convert the isocyanate into a harmless urea derivative or salt.
-
Formula: 50% Ethanol + 45% Water + 5% Concentrated Ammonia (or Sodium Carbonate).
-
Action: The ammonia/carbonate acts as a nucleophile to rapidly consume the isocyanate group, while ethanol solubilizes the organic residue.
Emergency Response Workflow
In the event of a spill or exposure, immediate action is required.[3][6][7][8][9] The following decision tree outlines the critical steps.
Figure 2: Emergency response decision tree for containment and medical intervention.[9]
References
-
PubChem. (n.d.). 1,2-Difluoro-4-isocyanato-5-nitrobenzene (Compound).[1][10] National Library of Medicine. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Isocyanates: Worker Safety and Health.[2][6][11] Centers for Disease Control and Prevention. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 4-Fluoro-3-nitrophenyl isocyanate (Read-across data). Retrieved from [Link]
-
Bello, D., et al. (2004). Skin Exposure to Isocyanates: Reasons for Concern.[5][6][8][9][12][13] Environmental Health Perspectives. Retrieved from [Link]
Sources
- 1. 1,2-Difluoro-4-isocyanato-5-nitrobenzene - CAS:1249838-16-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. lanxess.com [lanxess.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Fluoro-3-nitrophenyl isocyanate | C7H3FN2O3 | CID 144117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 6. nj.gov [nj.gov]
- 7. media.clemson.edu [media.clemson.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. PubChemLite - 1,2-difluoro-4-isocyanato-5-nitrobenzene (C7H2F2N2O3) [pubchemlite.lcsb.uni.lu]
- 11. lakeland.com [lakeland.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
